5-Hydroxyindole-3-acetic Acid-D5
Description
Historical Development of Deuterated Serotonin Metabolites
The incorporation of deuterium into pharmaceutical and analytical compounds began gaining momentum in the early 1960s, when pioneering studies demonstrated the potential of deuterium substitution to alter metabolic pathways and improve analytical precision. The development of deuterated compounds initially focused on simple modifications, but the field evolved significantly over subsequent decades as researchers recognized the broader applications of isotopic labeling in biomedical research. The primary effect of hydrogen to deuterium substitution involves improvements in pharmacokinetic performance, particularly regarding half-life, area under the curve, and maximum concentration parameters.
The synthesis of deuterated indole compounds, including 5-Hydroxyindole-3-acetic Acid-D5, represents a more recent advancement in this field. Modern synthetic approaches utilize acid-catalyzed hydrogen-deuterium exchange reactions, which have proven particularly effective for 3-substituted indoles. These methodologies involve treatment with deuterated solvents under controlled acidic conditions, enabling efficient incorporation of deuterium atoms at specific positions while maintaining structural integrity.
The development of this compound specifically emerged from the need for more reliable analytical standards in serotonin metabolism research. Traditional analytical methods often suffered from matrix effects and interference issues that compromised quantitative accuracy. The introduction of this deuterated internal standard addressed these challenges by providing a chemically identical reference compound with distinct mass spectrometric properties, enabling more precise quantification through isotope dilution techniques.
Biochemical Relationship to 5-Hydroxyindoleacetic Acid and Serotonin Metabolism
This compound is the deuterated analog of 5-hydroxyindoleacetic acid, which serves as the primary metabolite of serotonin in human physiology. The parent compound, 5-hydroxyindoleacetic acid, is formed through a two-step enzymatic process beginning with serotonin oxidation by monoamine oxidase to produce 5-hydroxyindoleacetaldehyde, followed by conversion to 5-hydroxyindoleacetic acid via aldehyde dehydrogenase. This metabolic pathway represents the predominant route of serotonin degradation in most tissues, making 5-hydroxyindoleacetic acid an essential biomarker for serotonin activity.
The molecular structure of this compound features strategic deuterium incorporation at five positions: the 2, 4, and 6 positions of the indole ring system, and both hydrogen atoms of the methylene group in the acetic acid side chain. This specific labeling pattern was designed to maximize metabolic stability while preserving the compound's chromatographic and chemical properties. The deuterated compound maintains the same IUPAC nomenclature foundation as its parent, with the systematic name being 2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid.
The biochemical significance of this deuteration pattern extends beyond simple analytical applications. Research has demonstrated that serotonin metabolism exhibits complex variations in different disease states, including migraine, where patients show altered plasma serotonin and 5-hydroxyindoleacetic acid levels compared to healthy controls. Between migraine attacks, patients typically exhibit lower plasma serotonin and higher 5-hydroxyindoleacetic acid concentrations, while during active attacks, plasma serotonin levels increase substantially with corresponding decreases in 5-hydroxyindoleacetic acid concentrations and platelet enzyme activities.
Importance as an Analytical Standard in Biomedical Research
The utilization of this compound as an analytical standard has transformed quantitative bioanalysis in multiple research domains. This deuterated compound functions as an internal standard in mass spectrometry-based analytical methods, providing a reference point that accounts for matrix effects, extraction efficiency variations, and instrumental fluctuations that commonly compromise analytical accuracy. The incorporation of deuterium atoms creates a mass shift sufficient for mass spectrometric discrimination while maintaining virtually identical physicochemical properties to the analyte of interest.
Recent comparative studies have demonstrated the superior performance of serum-based measurements over traditional 24-hour urine collections for clinical diagnostic applications. Research involving 379 patients with neuroendocrine tumors revealed that serum 5-hydroxyindoleacetic acid measurements provide diagnostic performance equivalent to 24-hour urine measurements, with area under the receiver operating characteristics curve values of 0.824 versus 0.843 respectively. The optimal cutoff value for serum 5-hydroxyindoleacetic acid was determined to be 139.4 nanomoles per liter, achieving sensitivity of 96.3 percent and specificity of 87.6 percent in somatostatin analogue-naive patients.
The analytical advantages of deuterated standards extend to method validation and quality control processes. The presence of deuterium minimizes isotopic exchange interactions that frequently occur at hydrogen positions, thereby stabilizing the molecule against degradation and isotopic exchange. This stability proves particularly beneficial in studies requiring rigorous, reproducible analytical data and supports robust method validation by matching the physical and chemical properties of the target analyte while maintaining the mass difference necessary for mass spectrometric distinction.
Current Research Landscape and Applications
Contemporary research applications of this compound span multiple scientific disciplines, with particular emphasis on neuroscience, oncology, and clinical diagnostics. In carcinoid syndrome research, elevated serotonin and 5-hydroxyindoleacetic acid levels serve as critical biomarkers for neuroendocrine tumor diagnosis and monitoring. Values exceeding 25 milligrams per 24 hours provide strong evidence for carcinoid tumors, with normal ranges typically falling between 2 to 6 milligrams per 24 hours.
The compound has proven particularly valuable in autism spectrum disorder research, where elevated serotonin levels represent one of the most common biological findings. The precise quantification enabled by deuterated internal standards has enhanced understanding of serotonin metabolism abnormalities in these conditions and facilitated more accurate biomarker development. Additionally, research has established correlations between low cerebrospinal fluid 5-hydroxyindoleacetic acid levels and aggressive behavior or suicide by violent means, highlighting the clinical relevance of accurate serotonin metabolite measurements.
Table 1: Comparative Analysis of 5-Hydroxyindoleacetic Acid and its Deuterated Analog
| Property | 5-Hydroxyindoleacetic Acid | This compound |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₃ | C₁₀H₄D₅NO₃ |
| Molecular Weight | 191.18 g/mol | 196.21 g/mol |
| CAS Registry Number | 54-16-0 | 81587-11-3 |
| Primary Application | Biomarker | Internal Standard |
| Deuterium Positions | None | 2, 4, 6 (ring), α-carbon (side chain) |
| Mass Shift | Reference | +5.03 Da |
Advanced analytical applications continue to emerge as researchers explore novel applications of stable isotope labeling. The development of liquid chromatography-tandem mass spectrometry methods utilizing this compound has enabled detection limits in the nanogram per milliliter range, facilitating studies of trace-level metabolite fluctuations in various physiological and pathological conditions. These analytical advances have supported research into metabolic switching phenomena, where deuteration at one site may redirect metabolic pathways and alter biotransformation patterns, as observed in pharmaceutical development programs.
The current research landscape also encompasses investigations into the relationship between serotonin metabolism and various neurological conditions. Studies examining patients with different types of headaches have revealed distinct metabolic patterns, with correlation coefficients of 0.67 observed between serum and urine 5-hydroxyindoleacetic acid measurements in comparative analyses. These findings have implications for developing more convenient diagnostic approaches that could replace cumbersome 24-hour urine collections with single serum measurements.
Properties
CAS No. |
81587-11-3 |
|---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
196.217 |
IUPAC Name |
2,2-dideuterio-2-(2,4,6-trideuterio-5-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i1D,3D2,4D,5D |
InChI Key |
DUUGKQCEGZLZNO-RMPOUBHVSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)O |
Synonyms |
(5-Hydroxy-1H-indol-3-yl)acetic Acid-D5; 5-HIAA-D5; 5-Hydroxy-1H-indole-3-acetic Acid-D5; 5-Hydroxy-3-indolylacetate-D5; 5-Hydroxy-IAA-D5; 5-Hydroxyheteroauxin-D5; 5-Hydroxyindol-3-ylacetic Acid-D5; 5-Hydroxyindole-3-acetic Acid-D5; 5-Hydroxyindoleac |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed H–D Exchange in 3-Substituted Indoles
The most widely adopted method for synthesizing 5-HIAA-D5 involves acid-catalyzed H–D exchange, optimized for 3-substituted indoles. A 20 wt% solution of deuterated sulfuric acid (D2SO4) in deuterated methanol (CD3OD) facilitates selective deuteration at the C2, C4, C5, C6, and C7 positions of the indole ring. The reaction proceeds at 60–90°C for 24–48 hours, achieving >95% deuterium incorporation (Table 1). This method benefits from mild conditions, preserving the integrity of the acetic acid side chain at position 3.
Table 1: Reaction Conditions and Deuterium Incorporation Efficiency
| Parameter | Value |
|---|---|
| Catalyst | 20 wt% D2SO4 in CD3OD |
| Temperature | 60–90°C |
| Duration | 24–48 hours |
| Deuteration Efficiency | >95% |
| Purity (HPLC) | >95% |
The mechanism involves protonation of the indole nitrogen by D2SO4, followed by reversible deuteration at electron-rich positions. Nuclear magnetic resonance (NMR) analysis confirms deuterium distribution, with characteristic signal splitting in spectra.
Deuteration of 3-Unsubstituted Indoles
For precursors lacking the 3-acetic acid group, harsher conditions are required. Heating 3-unsubstituted indoles in deuterated acetic acid (CD3CO2D) at 150°C for 72 hours achieves >90% deuteration. This method introduces deuterium at C2, C4, C5, C6, and C7, albeit with a risk of decarboxylation if the 3-position is functionalized post-reaction.
Industrial-Scale Production Strategies
Cost-Effective Deuterium Sources
Large-scale synthesis employs a 20 wt% D2SO4/CH3OD/D2O mixture, reducing reliance on expensive deuterated solvents. This system maintains >90% deuteration efficiency while lowering production costs by 40% compared to pure CD3OD. Batch processes in corrosion-resistant reactors (e.g., Hastelloy) enable kilogram-scale output.
Purification and Quality Control
Post-synthesis, crude 5-HIAA-D5 is purified via reverse-phase HPLC using C18 columns and a water–acetonitrile gradient (0.1% formic acid). Purity thresholds (>95%) are verified using high-resolution mass spectrometry (HRMS) and -NMR.
Table 2: Analytical Parameters for 5-HIAA-D5
| Technique | Parameters |
|---|---|
| HRMS | m/z 196.0896 [M+H]+ |
| -NMR (CD3OD) | δ 7.31 (s, H7), 2.39 (s, CH2) |
| HPLC Retention Time | 5.74 minutes |
Challenges and Mitigation Strategies
Isotopic Dilution
Partial back-exchange of deuterium with protium occurs during prolonged storage. Stabilizing 5-HIAA-D5 in anhydrous CD3OD at -20°C reduces this effect, maintaining isotopic integrity for >12 months.
Byproduct Formation
Competing reactions, such as oxidation of the indole ring, are suppressed by conducting syntheses under inert atmospheres (Ar/N2) and adding radical scavengers (e.g., BHT).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyindole-3-acetic Acid-D5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound for specific research purposes.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various hydroxylated derivatives, while reduction reactions can produce deuterated analogs of the original compound .
Scientific Research Applications
5-Hydroxyindole-3-acetic Acid-D5 has a wide range of scientific research applications. It is used as a biomarker for detecting neuroendocrine tumors and other conditions related to serotonin metabolism . In chemistry, it serves as a stable isotope-labeled compound for various analytical techniques . In biology and medicine, it is used to study the metabolism and function of serotonin in different physiological and pathological states . Additionally, it has applications in the development of novel fluorescent biosensors for detecting serotonin and its metabolites .
Mechanism of Action
The mechanism of action of 5-Hydroxyindole-3-acetic Acid-D5 involves its role as a metabolite of serotonin. It is formed from serotonin via a 5-hydroxyindole-3-acetaldehyde intermediate by aldehyde dehydrogenase . This compound can interact with various molecular targets and pathways involved in serotonin metabolism, making it a valuable tool for studying the effects of serotonin in different biological systems .
Comparison with Similar Compounds
Indole-3-acetic Acid-D5 (IAA-D5)
- Structure : Deuterated at the acetic acid side chain and indole ring positions.
- Application : Used in plant hormone (auxin) research and metabolic studies .
- Key Difference : Unlike 5-HIAA-D5, IAA-D5 lacks a hydroxyl group at the 5-position, altering its polarity and limiting its utility in serotonin-related assays.
Indole-3-butyric Acid-D5 (IBA-D5)
- Structure : Features a butyric acid side chain instead of acetic acid.
- Application : Primarily employed in plant tissue culture as a rooting agent .
- Key Difference : The longer side chain reduces its compatibility with methods optimized for 5-HIAA-D5, which is tailored for small-molecule neurotransmitter analysis.
Comparison with Deuterated Neurotransmitters and Metabolites
Dopamine-D4
Serotonin-D4
- Structure : Deuterated at the α and β positions of the ethylamine side chain.
- Application : Measures serotonin levels in depression and anxiety studies .
- Key Difference : Serotonin-D4 targets the precursor of 5-HIAA, highlighting complementary roles in serotonin pathway profiling.
Comparison with Other Deuterated Standards
Cortisol-D8
Palmitic Acid-D3
- Structure : Deuterated on the aliphatic chain.
- Application : Tracks fatty acid metabolism in obesity research .
- Key Difference : As a lipid, it requires derivatization for LC-MS, unlike 5-HIAA-D5, which is directly ionizable.
Data Tables: Comparative Analysis
Analytical Performance Metrics
- 5-HIAA-D5: Achieves a recovery rate of 97% in urine assays with a precision (sr) of 0.01, outperforming non-deuterated analogs .
- Dopamine-D4 : Demonstrates a linear range of 0.1–100 ng/mL in plasma, comparable to 5-HIAA-D5’s 0.5–200 ng/mL range .
- Cortisol-D8 : Requires solid-phase extraction (SPE) for plasma samples, whereas 5-HIAA-D5 is amenable to direct injection .
Q & A
Q. What is the primary application of 5-HIAA-D5 in analytical chemistry, and how does it ensure quantification accuracy?
5-HIAA-D5 serves as a deuterium-labeled internal standard for quantifying endogenous 5-hydroxyindole-3-acetic acid (5-HIAA), a serotonin metabolite, in biological matrices like plasma, urine, or cerebrospinal fluid. Its isotopic labeling minimizes hydrogen-deuterium exchange interactions, enhancing stability and reducing degradation during sample preparation. By matching the physicochemical properties of the unlabeled analyte, it corrects for matrix effects and instrument variability in LC-MS/MS workflows, ensuring precise quantification .
Q. How should 5-HIAA-D5 be prepared and stored to maintain stability?
- Stock solution preparation : Dissolve in DMSO (recommended starting concentration: 5–10 mM) due to its low aqueous solubility. Vortex or sonicate to ensure homogeneity .
- Storage : Store lyophilized powder at -20°C for short-term use (2–3 years) or -80°C for long-term stability. Avoid freeze-thaw cycles for working solutions, which are stable for 1 month at -20°C .
Q. What are the critical validation parameters when using 5-HIAA-D5 in method development?
Key parameters include:
- Linearity : Assess over the expected physiological range (e.g., 1–100 ng/mL for urine studies).
- Recovery efficiency : Compare spiked vs. unspiked matrices (e.g., plasma) to evaluate extraction efficiency.
- Ion suppression/enhancement : Test via post-column infusion to identify matrix interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in 5-HIAA quantification across different biospecimens (e.g., plasma vs. urine)?
Discrepancies often arise from:
- Matrix complexity : Urine contains higher salt concentrations, requiring dilution or solid-phase extraction (SPE) to reduce ion suppression.
- Pre-analytical factors : Plasma requires rapid centrifugation to prevent platelet serotonin release, which alters 5-HIAA levels. Validate pre-treatment protocols using 5-HIAA-D5 to normalize recovery rates .
Q. What isotopic effects should be considered when using 5-HIAA-D5 in high-resolution mass spectrometry (HRMS)?
- Mass shift : The +5 Da mass difference (due to five deuterium atoms) must align with the instrument’s resolution to avoid overlap with nearby ions (e.g., in complex metabolomic profiles).
- Retention time shifts : Deuterated compounds may elute slightly earlier in reversed-phase LC; confirm co-elution with unlabeled 5-HIAA using spiked calibration curves .
Q. How can 5-HIAA-D5 be integrated into studies of neurotransmitter dynamics in neurological disorders?
- Experimental design : Pair 5-HIAA-D5 with isotopically labeled precursors (e.g., serotonin-D4) to model metabolic flux in vitro or in animal models.
- Data interpretation : Use kinetic modeling to distinguish between altered serotonin synthesis (via tryptophan hydroxylase activity) and catabolism (via monoamine oxidase) in conditions like depression or carcinoid syndrome .
Q. What regulatory guidelines apply to 5-HIAA-D5 in GLP-compliant bioanalytical assays?
- Documentation : Provide full characterization data (e.g., NMR, HRMS) and certificate of analysis (CoA) with ≥95% purity (HPLC) for FDA/EMA submissions.
- Cross-validation : Ensure method reproducibility across labs by sharing 5-HIAA-D5-spiked QC samples and SOPs for extraction/analysis .
Methodological Considerations
Q. Optimizing extraction protocols for 5-HIAA-D5 in lipid-rich matrices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
